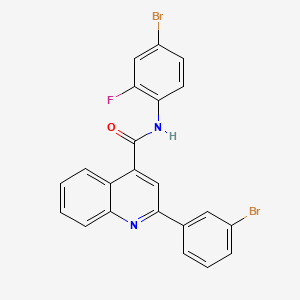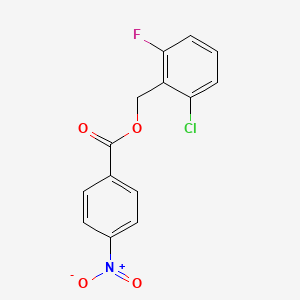![molecular formula C19H17F3N2O2 B4708096 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B4708096.png)
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide
Overview
Description
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide, also known as Ro 60-0175, is a chemical compound that belongs to the benzamide class of drugs. It was initially developed as an analgesic drug but later found to have potential applications in scientific research.
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide is through its selective antagonism of the 5-HT7 receptor. By blocking this receptor, the compound modulates the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been found to reduce anxiety-like behavior in animal models, indicating its potential as an anxiolytic drug. The compound has also been shown to improve learning and memory in rodents, suggesting its possible application in the treatment of cognitive disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide in lab experiments is its selectivity for the 5-HT7 receptor. This allows for the specific modulation of the receptor without affecting other serotonin receptors. However, one limitation of the compound is its low solubility in water, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions for the study of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide. One possible direction is the development of analogs with improved solubility and potency. Another direction is the investigation of the compound's potential application in the treatment of mood and cognitive disorders. Additionally, further research is needed to elucidate the precise mechanism of action of the compound and its effects on other neurotransmitter systems.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in scientific research. Its selectivity for the 5-HT7 receptor makes it a valuable tool for the study of mood, cognition, and behavior. Although the compound has limitations, its future directions hold promise for the development of new drugs and therapies.
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide has been used in various scientific research studies. One of its main applications is in the study of the serotonin receptor subtype 5-HT7. It has been found to be a selective antagonist of the 5-HT7 receptor, which plays a crucial role in the regulation of circadian rhythms, mood, and memory. The compound has also been used in the study of the GABA receptor, which is involved in the regulation of anxiety and sleep.
properties
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2/c1-26-15-6-7-17-16(10-15)13(11-24-17)8-9-23-18(25)12-2-4-14(5-3-12)19(20,21)22/h2-7,10-11,24H,8-9H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLVHWPUPNHHDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4708017.png)
![2-{1-[(4-benzyl-1-piperazinyl)acetyl]-3-oxo-2-piperazinyl}-N-phenylacetamide](/img/structure/B4708024.png)
![N-[2-(4-methyl-1-piperazinyl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B4708036.png)

![2-(4-tert-butylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide](/img/structure/B4708049.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-thiophenesulfonamide](/img/structure/B4708053.png)
![2-{[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4708061.png)
![N'-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-4-methoxybenzohydrazide](/img/structure/B4708073.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]-N,N-diethylacetamide](/img/structure/B4708076.png)
![methyl 2-({[3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4708079.png)
![5-({[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4708095.png)
![methyl 5-benzyl-2-({[(4-bromo-2-ethylphenyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4708101.png)
![methyl 2-{[(dipropylamino)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B4708114.png)